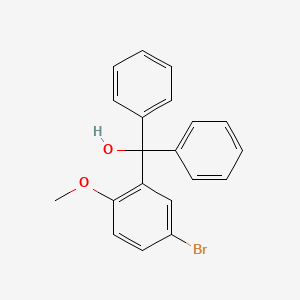
5-Bromo-2-methoxytriphenylmethanol
Description
5-Bromo-2-methoxytriphenylmethanol is a brominated triphenylmethanol derivative featuring a methoxy group at the 2-position and a bromine atom at the 5-position on one of its aromatic rings. Triphenylmethanol derivatives are widely studied for their applications in organic synthesis, catalysis, and materials science due to their steric bulk and tunable electronic properties .
Properties
CAS No. |
94622-89-6 |
|---|---|
Molecular Formula |
C20H17BrO2 |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
(5-bromo-2-methoxyphenyl)-diphenylmethanol |
InChI |
InChI=1S/C20H17BrO2/c1-23-19-13-12-17(21)14-18(19)20(22,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,22H,1H3 |
InChI Key |
ZAAFSUAFYVKKBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxytriphenylmethanol typically involves the bromination of 2-methoxytriphenylmethanol. This can be achieved by reacting 2-methoxytriphenylmethanol with bromine in the presence of a catalyst such as iron powder . The reaction conditions usually involve moderate temperatures and controlled addition of bromine to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions and using efficient purification techniques. The process involves multiple steps, including bromination, purification, and crystallization to obtain the final product with high purity . The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxytriphenylmethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of 5-Bromo-2-methoxybenzophenone.
Reduction: Formation of 2-methoxytriphenylmethanol.
Substitution: Formation of various substituted triphenylmethanols depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-methoxytriphenylmethanol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxytriphenylmethanol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the bromine atom, making it reactive towards nucleophiles. The methoxy group can also influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Bromo-2-methoxytriphenylmethanol with structurally analogous brominated aromatic alcohols and heterocycles from the provided evidence. Key parameters include molecular weight, functional groups, and synthesis strategies.
Key Findings:
Molecular Complexity: The triphenylmethanol core of this compound confers significantly higher molecular weight (377.26 g/mol) compared to simpler brominated heterocycles like 5-Bromo-2-thiophenemethanol (193.06 g/mol) . This suggests lower solubility in polar solvents and increased steric hindrance during reactions.
Functional Group Interactions: The methoxy group in this compound is electron-donating, contrasting with the electron-withdrawing thiophene ring in 5-Bromo-2-thiophenemethanol. This difference may influence acidity of the hydroxyl group and reactivity in nucleophilic substitutions .
Synthetic Approaches: Bromination methods using N-bromosuccinimide (NBS) and radical initiators (e.g., AIBN), as described for 5-Bromo-3-methyl-2(5H)-furanone , could be adapted for synthesizing the target compound. However, the triphenylmethanol skeleton may require tailored conditions to avoid over-bromination or ring degradation.
Thermal Stability: Heterocycles like 5-Bromo-3-methyl-2(5H)-furanone are prone to ring-opening under acidic conditions , whereas the aromatic triphenylmethanol framework is likely more thermally stable, enabling applications in high-temperature reactions.
Research Implications and Limitations
- Gaps in Evidence: Direct experimental data for this compound (e.g., NMR, solubility, reactivity) are absent in the provided sources. Future studies should prioritize spectroscopic characterization and comparative reaction studies.
- Structural Analogues : Insights from simpler brominated compounds (e.g., thiophene and benzothiazole derivatives ) highlight the role of substituent positioning in modulating electronic and steric effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


